
(S)-3-Methoxy-1-butyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Methoxy-1-butyne is an organic compound with the molecular formula C₅H₈O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a methoxy group (-OCH₃) attached to the third carbon of a butyne chain. The (S) configuration indicates the specific spatial arrangement of the atoms around the chiral center, which is crucial for its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (S)-3-Methoxy-1-butyne can be synthesized through various methods. One common approach involves the alkylation of propargyl alcohol with methanol in the presence of a strong base, such as sodium hydride. The reaction typically proceeds under anhydrous conditions to prevent the formation of side products.
Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-3-Methoxy-1-butyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different ethers or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Various ethers or alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-3-Methoxy-1-butyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules with chiral centers.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs with specific stereochemistry, which is crucial for their biological activity.
Industry: this compound is employed in the manufacture of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (S)-3-Methoxy-1-butyne involves its interaction with specific molecular targets, depending on the context of its use. For instance, in organic synthesis, it acts as a nucleophile or electrophile, participating in various reactions to form desired products. The methoxy group and the triple bond play significant roles in its reactivity, influencing the pathways and intermediates formed during reactions.
Vergleich Mit ähnlichen Verbindungen
®-3-Methoxy-1-butyne: The enantiomer of (S)-3-Methoxy-1-butyne, with a different spatial arrangement of atoms around the chiral center.
3-Methoxy-2-butyne: A structural isomer with the methoxy group attached to the second carbon.
3-Methoxy-1-propyne: A homologous compound with one less carbon atom in the chain.
Uniqueness: this compound is unique due to its specific (S) configuration, which imparts distinct chemical and physical properties. This configuration is crucial for its reactivity and interactions in various applications, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C5H8O |
|---|---|
Molekulargewicht |
84.12 g/mol |
IUPAC-Name |
(3S)-3-methoxybut-1-yne |
InChI |
InChI=1S/C5H8O/c1-4-5(2)6-3/h1,5H,2-3H3/t5-/m0/s1 |
InChI-Schlüssel |
IQZDPIFYYGRHQI-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C#C)OC |
Kanonische SMILES |
CC(C#C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B11924619.png)

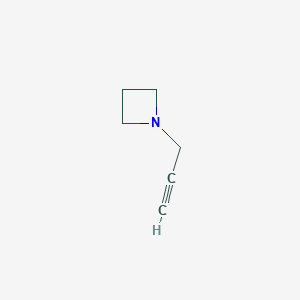
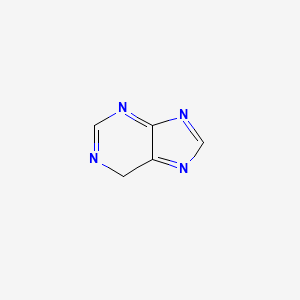


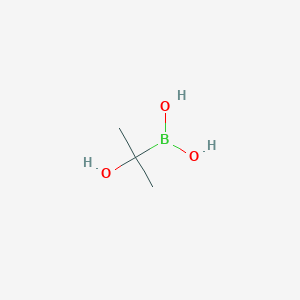
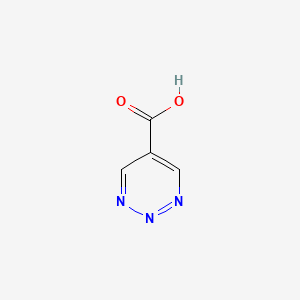
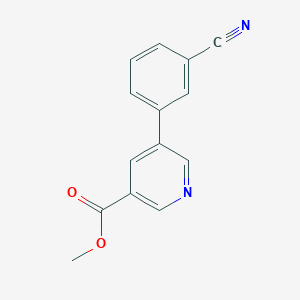
![Ethyl 4-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B11924662.png)

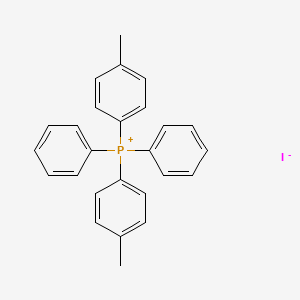
![6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one](/img/structure/B11924678.png)
